Orthogonal Reactivity Profile Enables Controlled Sequential Cross-Coupling vs. 1,2,4,5-Tetrachlorobenzene
1,4-Dibromo-2,3,5,6-tetrachlorobenzene possesses both C–Br (bond dissociation energy ~336 kJ/mol) and C–Cl (bond dissociation energy ~399 kJ/mol) bonds. This dual halogenation allows for a chemoselective cross-coupling strategy: the more labile C–Br bonds can be activated in a first Suzuki-Miyaura reaction, while the C–Cl bonds remain intact for a subsequent, orthogonal functionalization step. In contrast, 1,2,4,5-tetrachlorobenzene (CAS 95-94-3) contains only C–Cl bonds and thus cannot offer this sequential reactivity [1][2].
| Evidence Dimension | C–Br vs. C–Cl Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C–Br BDE ~336 kJ/mol; C–Cl BDE ~399 kJ/mol [1] |
| Comparator Or Baseline | 1,2,4,5-Tetrachlorobenzene: C–Cl BDE ~399 kJ/mol (no C–Br bonds) [1] |
| Quantified Difference | C–Br bonds are approximately 63 kJ/mol weaker than C–Cl bonds, enabling their selective activation [1]. |
| Conditions | Suzuki-Miyaura cross-coupling with Pd catalysts, e.g., Pd(PPh₃)₄ or Buchwald ligands [2]. |
Why This Matters
This orthogonal reactivity is critical for synthesizing complex, asymmetric polyaryl structures where control over substitution sequence is required.
- [1] Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. DOI: 10.1021/ar020230d (Class values for aryl C–Br and C–Cl bonds). View Source
- [2] Burukin, A. S., et al. (2021). Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes. Mendeleev Communications, 31(3), 400-402. DOI: 10.1016/j.mencom.2021.05.036 View Source
